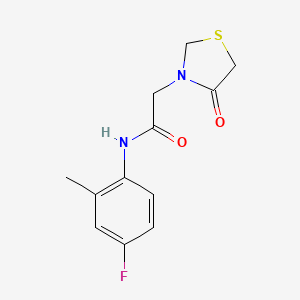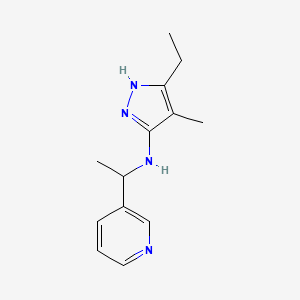
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, also known as GSK-3 inhibitor XIX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various biological processes.
作用機序
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a potent inhibitor of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, an enzyme that plays a crucial role in various biological processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine by 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine have been extensively studied. It has been shown to have neuroprotective effects by reducing neuronal apoptosis and oxidative stress in various neurodegenerative disorders. It also has potential applications in the treatment of cancer by inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent and selective inhibitor of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine, which makes it an ideal tool for studying the role of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine in various biological processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are some limitations to using 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine. One direction is to further investigate its potential therapeutic applications, particularly in neurodegenerative disorders and cancer. Another direction is to study its mechanism of action in more detail, including its downstream signaling pathways and potential off-target effects. Additionally, there is potential for the development of more potent and selective 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine inhibitors based on the structure of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine. Overall, the study of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has the potential to lead to the development of novel therapeutics for a variety of diseases.
合成法
The synthesis of 5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine is a multi-step process that involves the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles. The synthesis method usually involves the reaction of 3-amino-4-methylpyrazole with ethyl 3-bromopyruvate, followed by the reaction of the resulting compound with 3-pyridylacetic acid to obtain the final product.
科学的研究の応用
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It also has potential applications in the treatment of cancer, diabetes, and inflammation.
特性
IUPAC Name |
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-4-12-9(2)13(17-16-12)15-10(3)11-6-5-7-14-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRABFCDFOZIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)NC(C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-methyl-N-(1-pyridin-3-ylethyl)-1H-pyrazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

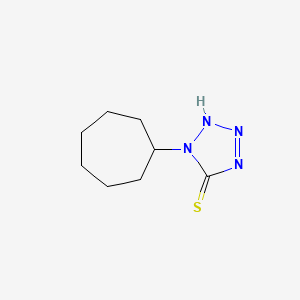
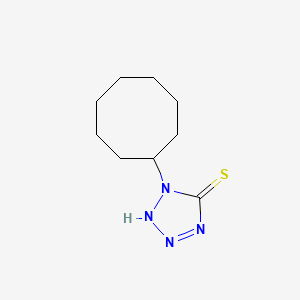
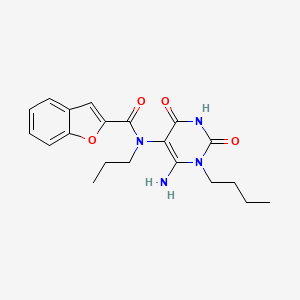
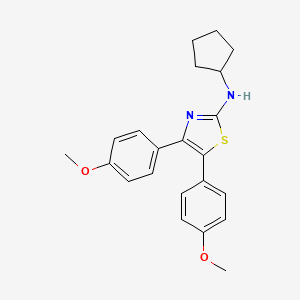
![1-[1-(3-Chloro-4-fluorophenyl)ethylamino]butan-2-ol](/img/structure/B7636482.png)

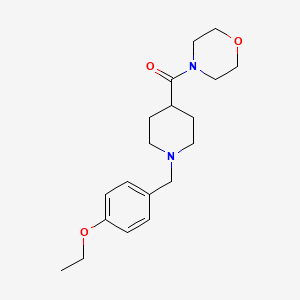
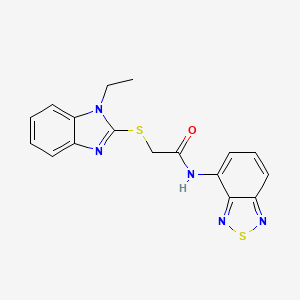
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
